REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,306 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,306 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,306 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |